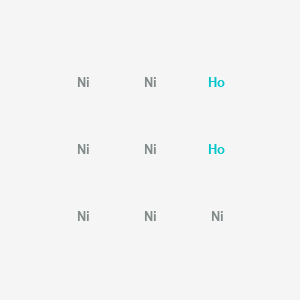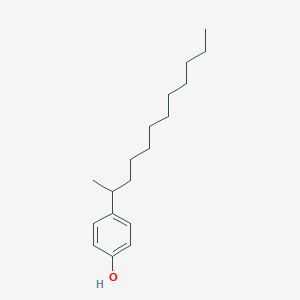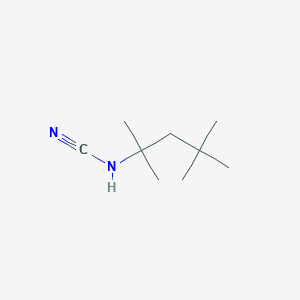![molecular formula C22H24N4O12Sn B14720697 Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane CAS No. 15081-82-0](/img/structure/B14720697.png)
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is an organotin compound characterized by the presence of two butyl groups and two 3,5-dinitrobenzoyl groups attached to a central tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with 3,5-dinitrobenzoyl chloride in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
(C4H9)2SnO+2C7H3(NO2)2COCl→(C4H9)2Sn[OC(O)C7H3(NO2)2]2+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors equipped with reflux condensers to manage the heat and ensure efficient mixing of reactants.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of higher oxidation state tin compounds.
Reduction: The nitro groups in the compound can be reduced to amino groups under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions where the 3,5-dinitrobenzoyl groups are replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Dibutylbis[(3,5-diaminobenzoyl)oxy]stannane.
Substitution: Dibutylbis[(substituted benzoyl)oxy]stannane derivatives.
Aplicaciones Científicas De Investigación
Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane involves its interaction with biological molecules, particularly proteins and enzymes. The compound can form stable complexes with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is mediated by the tin center, which acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic groups in biological molecules.
Comparación Con Compuestos Similares
- Dibutylbis[(stearoyloxy)stannane]
- Dibutyldiphenylstannane
- Dibutylbis[(octadec-9-enoyloxy)stannane]
Comparison: Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to other similar compounds. The nitro groups enhance the compound’s ability to participate in redox reactions and form stable complexes with biological molecules, making it particularly useful in applications requiring strong oxidative or reductive capabilities.
Propiedades
Número CAS |
15081-82-0 |
|---|---|
Fórmula molecular |
C22H24N4O12Sn |
Peso molecular |
655.2 g/mol |
Nombre IUPAC |
[dibutyl-(3,5-dinitrobenzoyl)oxystannyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/2C7H4N2O6.2C4H9.Sn/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-3-4-2;/h2*1-3H,(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
KIJMRHRQSCGJST-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)









